molecular formula C5H9FO4 B574119 2-Deoxy-2-fluoro-alpha-d-arabinofuranose CAS No. 172102-39-5

2-Deoxy-2-fluoro-alpha-d-arabinofuranose

Cat. No.: B574119
CAS No.: 172102-39-5
M. Wt: 152.121
InChI Key: RTUWTJAKZMHWBQ-LECHCGJUSA-N
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Description

Systematic Nomenclature and Molecular Formula

The compound this compound carries the Chemical Abstracts Service registry number 172102-39-5 and is systematically named as (2S,3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol according to International Union of Pure and Applied Chemistry nomenclature conventions. The molecular formula is established as C₅H₉FO₄ with a molecular weight of 152.12 grams per mole. This represents the furanose (five-membered ring) form of the modified arabinose sugar, where the ring oxygen creates a cyclic structure with the carbon backbone.

The compound exists in the alpha anomeric configuration, indicating that the hydroxyl group at the anomeric carbon (C1) is positioned in the axial orientation relative to the ring plane. The systematic name reflects the specific stereochemistry at each chiral center, with the (2S,3S,4R,5R) designation indicating the absolute configuration of the four asymmetric carbon atoms in the molecule. Alternative nomenclature includes alpha-D-arabinofuranose, 2-deoxy-2-fluoro-, emphasizing its derivation from the parent arabinofuranose structure.

Stereochemical Configuration and Conformational Analysis

The stereochemical configuration of this compound is fundamentally defined by the arabino configuration, where the fluorine substituent at C2 adopts a specific spatial arrangement that significantly influences the molecule's conformational preferences. Research has demonstrated that the fluorine substituent in the arabino configuration results in an approximately equal distribution between C3'-endo and C2'-endo conformers, creating a dynamic equilibrium with roughly 50:50 conformer mixture.

The conformational analysis reveals that this fluorinated sugar analog preferentially adopts conformations that differ markedly from native arabinofuranose. Specifically, the 2'-deoxy-2'-fluoro arabino furanosyl modification shows a preference for C2'-endo type pucker, commonly referred to as the "south" conformation. This conformational preference arises from the unique stereoelectronic effects introduced by the fluorine atom, which influences the overall ring geometry through both steric and electronic interactions.

Nuclear magnetic resonance spectroscopy studies have revealed distinctive coupling patterns that provide insight into the conformational behavior of this compound. A characteristic five-bond coupling between the 2'-fluorine and base protons has been observed in related nucleoside derivatives, with coupling constants ranging from 2-3 Hz. This long-range coupling phenomenon suggests through-space interactions between the fluorine atom and neighboring protons, indicating specific conformational constraints imposed by the fluorine substitution.

Crystallographic Data and Three-Dimensional Structure

Crystallographic investigations of compounds containing the this compound moiety have provided detailed insights into the three-dimensional structure and preferred conformations in the solid state. X-ray crystallographic studies have revealed that modified 2'-deoxy-2'-fluoro arabinofuranosyl residues adopt a unique O4'-endo conformation, also designated as the "east" configuration. This conformation represents a distinctive structural feature that helps avoid intraresidue steric clashes between the fluorine atom and neighboring molecular components.

The crystallographic data indicates that the O4'-endo conformation can be accommodated without significantly altering the overall molecular geometry in larger molecular frameworks. According to X-ray analysis, this conformational preference may originate from the conformational preorganization of the sugar moieties and the ordering of water structure around the fluorine atoms. The presence of clathrate-like ordered water structures around the fluorine atoms has been observed in crystal structures, suggesting that the fluorine atom participates in specific hydration patterns that contribute to structural stability.

Three-dimensional structural analysis reveals that the fluorine atom occupies a position that influences the overall ring pucker and affects the spatial relationships between hydroxyl groups and the ring oxygen. The van der Waals radius of fluorine, which is intermediate between hydrogen and a hydroxyl group, allows it to serve as a "hydroxyl mimic" while introducing unique electronic properties due to its high electronegativity.

Comparative Analysis with Native Arabinofuranose and Related Fluorinated Sugars

A comparative structural analysis between this compound and native alpha-D-arabinofuranose reveals significant differences in molecular properties and conformational behavior. Native alpha-D-arabinofuranose possesses the molecular formula C₅H₁₀O₅ with a molecular weight of 150.13 grams per mole, containing a hydroxyl group at the C2 position instead of fluorine. This structural difference of replacing a hydroxyl group (-OH) with fluorine (-F) results in the loss of one oxygen atom and one hydrogen atom, accounting for the molecular weight difference of approximately 1.99 grams per mole.

The substitution of fluorine for the C2 hydroxyl group fundamentally alters the electronic distribution within the molecule. Fluorine, being the most electronegative element with a Pauling electronegativity value of 4.0 compared to 3.5 for oxygen, creates a significantly different electronic environment. This electronegativity difference influences hydrogen bonding patterns, with the fluorine atom potentially participating in different types of intermolecular interactions compared to the native hydroxyl group.

When compared to other fluorinated sugar derivatives, this compound exhibits unique conformational characteristics. Unlike 2'-deoxy-2'-fluoro ribofuranosyl analogs, which drive the conformational equilibrium towards the C3'-endo type ("north") conformation, the arabino configuration with fluorine substitution favors different conformational states. This distinction is crucial for understanding the biological and chemical properties of these fluorinated sugar analogs.

Property Native α-D-Arabinofuranose 2-Deoxy-2-fluoro-α-D-arabinofuranose
CAS Number 37388-49-1 172102-39-5
Molecular Formula C₅H₁₀O₅ C₅H₉FO₄
Molecular Weight 150.13 g/mol 152.12 g/mol
C2 Substituent Hydroxyl (-OH) Fluorine (-F)
Preferred Conformation Variable C2'-endo (south)
Electronic Character Standard sugar polarity Enhanced electronegativity at C2

The conformational preferences of this compound also demonstrate notable differences from other fluorinated sugar modifications. The combination of stereoelectronic and steric contributions results in specific conformational stabilization patterns that are distinct from both the native sugar and other fluorinated analogs. These differences have significant implications for the compound's reactivity, stability, and potential applications in synthetic chemistry and biochemical research.

Properties

CAS No.

172102-39-5

Molecular Formula

C5H9FO4

Molecular Weight

152.121

IUPAC Name

(2S,3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol

InChI

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5+/m1/s1

InChI Key

RTUWTJAKZMHWBQ-LECHCGJUSA-N

SMILES

C(C1C(C(C(O1)O)F)O)O

Synonyms

alpha-D-Arabinofuranose, 2-deoxy-2-fluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Fluorinated Arabinofuranose vs. Ribofuranose Derivatives

The position and stereochemistry of fluorine significantly influence biological activity. For example:

  • Cl-F-ara-A (2-chloro-9-[2'-deoxy-2'-fluoro-β-D-arabinofuranosyl]adenine) exhibits potent cytotoxicity in leukemia cells by inhibiting DNA polymerase α and ribonucleotide reductase. Its arabinofuranose configuration enhances metabolic stability and DNA incorporation compared to ribofuranose analogs .
  • Cl-F(↓)-dAdo (2'-fluoro-β-D-ribofuranose analog) and Cl-diF-dAdo (2',2'-difluoro-β-D-ribofuranose) show 50-fold lower cytotoxicity in CEM cells due to weaker ribonucleotide reductase inhibition and non-selective RNA/protein synthesis disruption .

Benzoylated vs. Acetylated Derivatives

Protective groups impact solubility and reactivity:

  • Benzoylated derivatives (e.g., 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose) are preferred in glycosylation reactions due to their stability and high yields (e.g., 93% in nucleoside couplings) .
  • Acetylated intermediates (e.g., 1,3-di-O-acetyl derivatives) are more soluble in polar solvents but require additional deprotection steps .

Physicochemical Properties

  • Molecular Weight : Benzoylated derivatives (e.g., C₂₆H₂₁FO₇, MW 464.44 g/mol) have higher molecular weights than acetylated analogs (e.g., C₁₀H₁₃N₅O₃, MW 251.24 g/mol) .
  • Solubility: Benzoylated forms are lipophilic and soluble in CHCl₃ or CH₂Cl₂, whereas acetylated derivatives dissolve in polar solvents like methanol .

Chemotherapeutic Agents

  • Cl-F-ara-A is a DNA-directed antimetabolite, incorporating into DNA and causing chain termination. Its arabinofuranose configuration resists deamination, enhancing in vivo stability .
  • 2-Deoxy-2-fluoro-β-D-arabinofuranosylcytosine shows antitumor activity in preclinical models, leveraging fluorine’s electronegativity to improve target binding .

Radiopharmaceuticals

  • [¹⁸F]-FIAU (2'-deoxy-2'-[¹⁸F]fluoro-1-β-D-arabinofuranosyl-5-iodouracil) is synthesized via TMSOTf-assisted methods for PET imaging, exploiting fluorine-18’s half-life (109.7 min) .

Preparation Methods

Multi-Step Synthesis from Allofuranose Derivatives

The foundational chemical route involves a seven-step conversion of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose into 2-deoxy-2-fluoro-α-D-arabinofuranose derivatives. Critical steps include:

  • Fluorination : Treatment with potassium fluoride in acetamide at elevated temperatures replaces the 3-O-tosyl group with fluorine, forming 6-O-benzoyl-3-deoxy-3-fluoro-D-glucofuranose.

  • Oxidative Ring Contraction : Periodate oxidation cleaves the C4–C5 bond of the glucofuranose intermediate, yielding 5-O-benzoyl-2-deoxy-2-fluoro-3-O-formyl-D-arabinofuranose. Subsequent hydrolysis removes the formyl group, producing the target arabinofuranose scaffold.

This method avoids isomeric byproducts and is scalable, with an overall yield of 40–50% for 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose.

Chemoenzymatic Approaches for Stereoselective Synthesis

Enzymatic Phosphorylation and Glycosylation

A chemoenzymatic cascade synthesizes 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate (12a ), a direct precursor to clofarabine:

  • Phosphorylation : Recombinant E. coli ribokinase phosphorylates 2-deoxy-2-fluoro-D-arabinose at C5, forming the 5-phosphate intermediate.

  • Phosphopentomutase (PPN) Action : PPN isomerizes the 5-phosphate to the 1-phosphate (12a ) without requiring 1,6-diphosphate cofactors, achieving >90% conversion.

  • Glycosylation : Purine nucleoside phosphorylase (PNP) condenses 12a with 2-chloroadenine, yielding clofarabine in 67% yield.

Key Advantages :

  • Eliminates protective group strategies.

  • One-pot enzymatic reactions reduce purification steps.

Deoxofluorination of Ribofuranose Derivatives

Bis(2-methoxyethyl)aminosulfur Trifluoride-Mediated Fluorination

A high-yielding deoxofluorination protocol converts ribofuranose derivatives into 2-fluoro-arabinofuranoses:

  • Substrate Preparation : 1,3,5-tri-O-benzoyl-α-D-ribofuranose is suspended in toluene.

  • Fluorination : Treatment with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor™) at 90°C for 2 hours replaces the C2 hydroxyl with fluorine, yielding 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose in 95% yield.

Optimized Conditions :

  • Solvent : Toluene (non-polar, inert).

  • Temperature : Room temperature (1 hour) → 90°C (2 hours).

  • Workup : Neutralization with NaHCO₃ and chromatographic purification.

Comparison with DAST :

  • Deoxo-Fluor™ outperforms diethylaminosulfur trifluoride (DAST) in eliminating side reactions (e.g., elimination) and improving yields (95% vs. 80%).

Stereoselective Phosphorylation for Nucleoside Synthesis

Phosphoramidite and Bromide-Based Strategies

Stereoselective introduction of the α-1-phosphate group enables enzymatic glycosylation:

  • Bromide Hydrolysis : 1-Bromo-2-deoxy-2-fluoro-D-arabinofuranose undergoes stereoselective hydrolysis to the α-anomer.

  • Phosphorylation : Reaction with phosphoramidite reagents forms the α-1-phosphate, which is purified via ion-exchange chromatography.

Applications :

  • The α-1-phosphate intermediate is condensed with purine bases (e.g., 2-chloroadenine) using PNP, yielding β-nucleosides with >90% stereoselectivity.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Chemical FluorinationTosylation, KF/acetamide, periodate40–50%Scalable, no isomersMulti-step, protective groups
Enzymatic CascadeRibokinase, PPN, PNP67%One-pot, no protectionEnzyme sourcing/purification
DeoxofluorinationDeoxo-Fluor™, toluene, 90°C95%High yield, minimal byproductsRequires aromatic protecting groups
PhosphoramiditeBromide hydrolysis, phosphoramidite75%Stereoselective phosphate installationComplex reagent synthesis

Q & A

What are the standard synthetic methodologies for preparing 2-Deoxy-2-fluoro-alpha-d-arabinofuranose, and how do reaction parameters influence stereochemical outcomes?

Answer:
The synthesis of this compound typically involves fluorination of arabinofuranose precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A practical method described by Reichman et al. (1975) involves direct fluorination of arabinofuranose derivatives under anhydrous conditions, with careful control of temperature (−20°C to 0°C) to minimize side reactions . Advanced strategies, such as TMSOTf (trimethylsilyl triflate)-assisted fluorination, improve regioselectivity and yield by stabilizing reactive intermediates during nucleoside synthesis . Catalyst choice (e.g., TMSOTf vs. SnCl4) significantly impacts stereochemical outcomes, as shown in studies optimizing β- vs. α-anomer formation .

What analytical techniques are recommended for verifying the purity and structure of this compound derivatives?

Answer:
Structural confirmation relies on a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to identify anomeric protons and fluorine substitution patterns, and mass spectrometry (HRMS or ESI-MS) for molecular weight validation . For distinguishing α/β anomers, polarimetry or X-ray crystallography (if crystalline derivatives are available) provides definitive stereochemical evidence. Purity assessment typically employs reverse-phase HPLC with UV or MS detection, as described in protocols for arabinofuranosyl nucleosides .

What optimized strategies exist for ¹⁸F-radiolabeling of arabinofuranosyl nucleosides derived from this compound?

Answer:
¹⁸F incorporation into arabinofuranosyl nucleosides requires precursor molecules with leaving groups (e.g., triflate or nitro) at the 2′-position. A key method involves nucleophilic fluorination using K¹⁸F/Kryptofix 222 in anhydrous DMF or DMSO at 80–100°C, achieving radiochemical yields of 15–30% . Optimization strategies include:

  • Pre-activation of precursors with TMSOTf to enhance reactivity .
  • Reducing reaction time (<20 min) to minimize radiolysis .
  • Purification via semi-preparative HPLC to isolate radiochemically pure products (>95%) .

How can researchers reconcile conflicting data on fluorination efficiency in synthesizing analogs of this compound?

Answer:
Discrepancies in fluorination efficiency often arise from competing elimination pathways or solvent effects . For example, polar aprotic solvents (e.g., acetonitrile) favor substitution over elimination compared to DCM . Systematic studies recommend:

  • Screening fluorination agents (e.g., Selectfluor vs. DAST) for substrate compatibility .
  • Adjusting protecting groups (e.g., benzoyl vs. acetyl) to modulate steric hindrance and reactivity .
  • Using kinetic studies (e.g., in situ ¹⁹F NMR) to identify intermediate stability and optimize reaction timelines .

What factors are critical for ensuring regioselectivity in nucleoside synthesis using this compound?

Answer:
High regioselectivity in nucleoside formation depends on:

  • Protecting group strategy : 1,3,5-tri-O-benzoyl protection directs fluorination to the 2-position and prevents undesired glycosylation .
  • Catalyst selection : Lewis acids like TMSOTf promote glycosidic bond formation with minimal side products .
  • Temperature control : Reactions conducted below −10°C reduce epimerization risks .

What are best practices for handling and storing this compound derivatives?

Answer:
Due to hydrolytic sensitivity:

  • Storage : Keep under inert gas (Ar/N₂) at −20°C in anhydrous solvents (e.g., dry DMSO or acetonitrile) .
  • Handling : Use moisture-free techniques (e.g., gloveboxes) and avoid prolonged exposure to light or humidity .
  • Stability testing : Monitor decomposition via HPLC or TLC before critical experiments .

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